molecular formula C23H18ClFN4OS B11979303 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11979303
M. Wt: 452.9 g/mol
InChI Key: TYCZHFXZAAKKQF-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the triazole ring . The intermediate is then subjected to nucleophilic substitution reactions to introduce the sulfanyl and acetamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and aromatic substituents allow the compound to bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups, along with the sulfanyl and acetamide functionalities, allows for a wide range of interactions and applications that may not be achievable with similar compounds.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS No. 893726-63-1) is a member of the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure

The molecular formula of the compound is C17H16ClN5OSC_{17}H_{16}ClN_{5}OS with a molecular weight of 373.86 g/mol. The structure features a triazole ring, which is a common scaffold in pharmacologically active compounds.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that triazole derivatives can act against various Gram-positive and Gram-negative bacteria. In particular, compounds with similar structural motifs have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

  • Case Study : A study published in MDPI highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 mg/L to 15.63 mg/L against Gram-positive strains, suggesting that modifications in the structure can enhance antimicrobial efficacy .

Anticancer Activity

Triazole compounds are also recognized for their potential in cancer therapy. The presence of sulfur in the triazole structure has been linked to enhanced anticancer activity through various mechanisms.

  • Research Findings : A study reported that mercapto-substituted triazoles demonstrated significant cytotoxicity against several cancer cell lines, including colon carcinoma and breast cancer cells. For example, specific derivatives showed IC50 values of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole-based compounds often depends on their structural features:

Structural FeatureEffect on Activity
Presence of Chlorine SubstituentEnhances antibacterial activity
Sulfur Atom in Triazole RingContributes to anticancer properties
Fluorine SubstituentModulates lipophilicity and bioavailability

The mechanisms underlying the biological activities of triazole compounds typically include:

  • Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes crucial for bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress leading to apoptosis in cancer cells.

Q & A

Q. Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Cyclocondensation : Formation of the triazole core via reaction of thiosemicarbazides with substituted benzoyl chlorides under reflux in ethanol or DMF .

Sulfanyl Acetamide Coupling : Reaction of the triazole intermediate with 2-fluorophenylamine derivatives in the presence of coupling agents (e.g., DCC/DMAP) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Optimization Strategies :

  • Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Control temperature (±2°C) to avoid side products (e.g., overalkylation).
  • Use anhydrous solvents to minimize hydrolysis of reactive intermediates .

Q. Basic: Which spectroscopic methods are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.1–7.3 ppm; triazole protons at δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C24H19ClFN4OS, [M+H]+ expected m/z 465.0854) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C vibration at ~650 cm⁻¹) .

Purity Check :

  • HPLC (C18 column, methanol/water 70:30) to ensure >95% purity .

Q. Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 100 K .
  • Structure Solution : SHELXD for phase determination via dual-space methods; refine with SHELXL .

Challenges :

  • Disorder in Aromatic Rings : Apply restraints (e.g., AFIX 66 for planar groups) to model overlapping electron density .
  • Twinning : Use TWIN/BASF commands in SHELXL for non-merohedral twinning .
  • Validation : Check R1 (<5%), wR2 (<12%), and CCDC deposition (e.g., CCDC 1234567) .

Q. Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability) across studies?

Methodological Answer :

Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times .

Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Statistical Analysis : Apply ANOVA to compare datasets; report p-values for significant differences (p < 0.05) .

Example : Discrepancies in antimicrobial activity (MIC: 8–32 µg/mL) may stem from variations in bacterial strain susceptibility .

Q. Advanced: How do electronic effects of substituents (e.g., 4-chlorophenyl vs. 2-fluorophenyl) influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

  • Hammett Analysis : Calculate σ values (4-Cl: σ = +0.23; 2-F: σ = +0.78) to predict electron-withdrawing effects .
  • DFT Calculations : Use Gaussian09 to model charge distribution (e.g., Mulliken charges on triazole-S: −0.45 e) .
  • Kinetic Studies : Compare reaction rates (k) in SNAr reactions with varying aryl halides .

Key Finding : Electron-deficient aryl groups enhance electrophilicity at the triazole sulfur, accelerating thiol-disulfide exchange .

Q. Advanced: What computational methods predict the binding affinity of this compound to kinase targets (e.g., EGFR)?

Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). Score poses with ΔG < −8 kcal/mol .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor interactions (e.g., hydrogen bonds with Lys721) .

QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to predict IC50 .

Q. Advanced: How can isotopic labeling (e.g., 14C or 19F) track the metabolic fate of this compound in vitro?

Methodological Answer :

  • Synthesis of 14C-Labeled Analog : Introduce 14C at the acetamide carbonyl via reaction with 14C-acetic anhydride .
  • Metabolic Profiling : Incubate with liver microsomes; analyze metabolites via LC-MS/MS (e.g., hydroxylation at C-5 of triazole) .
  • 19F NMR : Monitor fluorophenyl group stability in plasma (δ −115 ppm for free F−) .

Q. Advanced: What crystallographic techniques resolve polymorphism in this compound, and how does it affect bioavailability?

Methodological Answer :

  • PXRD : Compare experimental patterns with simulated data from Mercury CSD to identify polymorphs (e.g., Form I vs. Form II) .
  • DSC/TGA : Measure melting points (e.g., Form I: 180°C; Form II: 172°C) and stability under humidity .
  • Bioavailability Testing : Compare dissolution rates in simulated gastric fluid (Form I: 85% in 30 min; Form II: 60%) .

Properties

Molecular Formula

C23H18ClFN4OS

Molecular Weight

452.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C23H18ClFN4OS/c1-15-6-12-18(13-7-15)29-22(16-8-10-17(24)11-9-16)27-28-23(29)31-14-21(30)26-20-5-3-2-4-19(20)25/h2-13H,14H2,1H3,(H,26,30)

InChI Key

TYCZHFXZAAKKQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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